molecular formula C9H16N4O B13528184 3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole

3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole

Cat. No.: B13528184
M. Wt: 196.25 g/mol
InChI Key: HHRZPUCYXSLOMX-UHFFFAOYSA-N
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Description

3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2 to 3 can be achieved by refluxing in formamide . The desired 4-chloro derivative can be obtained via reaction with phosphorous oxychloride in reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the cyclization and formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce different substituents onto the pyrrolidine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or formamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The triazole ring can also participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole is unique due to its specific combination of a methoxypyrrolidine ring and a dimethyltriazole ring. This combination provides distinct structural and functional properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C9H16N4O/c1-6-11-12-9(13(6)2)8-4-7(14-3)5-10-8/h7-8,10H,4-5H2,1-3H3

InChI Key

HHRZPUCYXSLOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2CC(CN2)OC

Origin of Product

United States

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